![molecular formula C40H52O8 B1150777 (4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one CAS No. 1522004-68-7](/img/structure/B1150777.png)

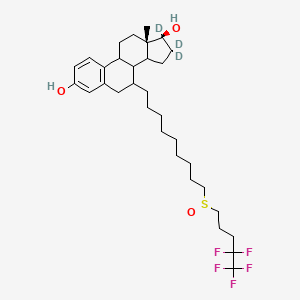

(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds known for their complex structure and diverse chemical and biological properties. Compounds with similar structures, such as benzofuran derivatives, have been extensively studied for their potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of complex benzofuran derivatives often involves multistep chemical reactions, including the formation of benzopyran-substituted pyridinium ylides and subsequent reactions with aromatic aldehydes and dimedone to yield corresponding 2,3-dihydrofurans with good yields. Such processes highlight the intricate steps and conditions required for the synthesis of these compounds (Thirupaiah Bade & R. R. Vedula, 2014).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives and similar compounds is characterized by spectroscopic methods and theoretical calculations, including Density Functional Theory (DFT). These studies provide insights into the geometric parameters, electronic structure, and stability of the molecules. For instance, the structural and spectroscopic characterization of related compounds has been explored, revealing the influence of intermolecular interactions on their properties (Sudhir M. Hiremath et al., 2019).

Chemical Reactions and Properties

Benzofuran derivatives participate in various chemical reactions, including cycloadditions, condensations, and polymerizations. Their reactivity is influenced by the functional groups attached to the benzofuran core. Studies on similar compounds have shown their potential as intermediates in the synthesis of biologically active molecules (D. Coskun, 2017).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography and other analytical techniques are employed to determine these properties, providing valuable information for the design and development of new compounds (A. Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the application of benzofuran derivatives in organic synthesis and drug design. These properties are often studied through experimental and computational methods to understand the behavior of these compounds in chemical reactions (Wenbo Huang et al., 2019).

Scientific Research Applications

Chemical Reactions and Synthesis

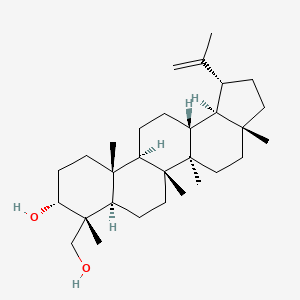

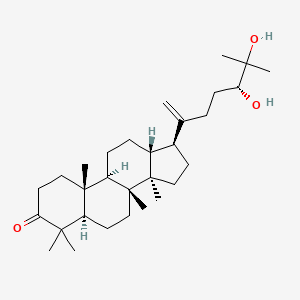

- The compound has been involved in studies exploring various chemical reactions and synthesis methods. For instance, in the synthesis of sesquiterpenoids from Lycianthes marlipoensis, similar compounds have been isolated and their structures were established through spectroscopic methods (Guo & Li, 2005).

Applications in Biological Systems

- Sesquiterpenoids similar to this compound have been identified in certain plants. These compounds often exhibit unique biological properties, such as potential pharmacological activities. For example, new sesquiterpenoids isolated from plants have been characterized by their unique structural features (Guo & Li, 2005).

Potential in Drug Discovery

- Compounds with similar structural characteristics have been explored for their potential in drug discovery, particularly due to their unique chemical properties. This includes the exploration of their use in synthesizing new pharmacologically active molecules (Ara, Khan & Tasneem, 2009).

properties

IUPAC Name |

(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-RVZIAXNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1150717.png)

![(7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B1150718.png)